2-Fluoro-3-(trifluoromethyl)benzoic acid
Overview
Description
2-Fluoro-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative . It is a benzoic acid carrying a trifluoromethyl substituent at the 3-position . It is used in biochemical genetics studies .
Synthesis Analysis
2-Fluoro-3-(trifluoromethyl)benzoic acid has been used in the synthesis of 1,3,4-oxadiazole derivatives . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(trifluoromethyl)benzoic acid is C8H4F4O2 . Its molecular weight is 208.11 . The structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The mechanism of action of 2-Fluoro-3-(trifluoromethyl)benzoic acid is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
2-Fluoro-3-(trifluoromethyl)benzoic acid appears as a slightly yellow to yellow-brown crystalline powder . Its melting point ranges from 126 to 128 °C .Scientific Research Applications
Fluorinated Building Blocks
2-Fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated compound . Fluorinated compounds are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals due to the unique properties of fluorine .
Chemical Synthesis
This compound may be used in chemical synthesis . The presence of both a carboxylic acid group and a trifluoromethyl group could make it a useful reagent in a variety of synthetic applications .
Ligand Binding Studies
Similar compounds, such as 2-(Trifluoromethyl)benzoic acid, have been used in the synthesis of 1,3,4-oxadiazole derivatives . These derivatives were used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .
Solubility Studies
Compounds with a trifluoromethyl group, like 3-(Trifluoromethyl)benzoic acid, have been used to evaluate the influence of fluorination on the solubility of organic pharmaceuticals in dense carbon dioxide . 2-Fluoro-3-(trifluoromethyl)benzoic acid, with its similar structure, could potentially be used in similar studies .
Safety and Handling Research
The compound’s safety and handling characteristics have been studied . It may cause respiratory irritation, skin irritation, and serious eye irritation . This information is crucial for researchers and industries that handle this compound .
Pharmaceutical Research
Given its unique structure and properties, 2-Fluoro-3-(trifluoromethyl)benzoic acid could potentially be used in pharmaceutical research. The trifluoromethyl group is often found in biologically active compounds, and the presence of a fluorine atom can often enhance the biological activity of a compound .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that this compound may be used in chemical synthesis , suggesting that it could interact with various biological targets depending on the specific context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-3-(trifluoromethyl)benzoic acid . For instance, it’s recommended to avoid dust formation and to store the compound in a dry, cool, and well-ventilated place . These precautions suggest that the compound’s stability and activity could be affected by exposure to moisture, heat, or improper storage conditions.
properties
IUPAC Name |
2-fluoro-3-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEAMDNSCPPPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333769 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-(trifluoromethyl)benzoic acid | |
CAS RN |
115029-22-6 | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-3-(trifluoromethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-fluoro-3-(trifluoromethyl)benzoic acid in the synthesis of new fungicidal compounds?
A: 2-fluoro-3-(trifluoromethyl)benzoic acid serves as the starting material in the multi-step synthesis of a series of 4-substituted-2-(2-fluoro-3-trifluoromethyl-phenyl)-1,3,4-dioxazin-5-ones []. The researchers chose this specific benzoic acid derivative likely due to the presence of fluorine and trifluoromethyl substituents, which are known to influence the biological activity and physicochemical properties of organic compounds.
Q2: What are the key findings of the research regarding the synthesized compounds' fungicidal activity?
A: Preliminary bioassays revealed that three of the synthesized compounds, specifically compounds 1, 2, and 3, exhibited promising fungicidal activity against Colletotrichum lagenarium []. This finding suggests that incorporating the 2-fluoro-3-(trifluoromethyl)phenyl moiety into the 1,3,4-dioxazin-5-one scaffold could be a promising strategy for developing novel fungicidal agents.
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